4-Cyano-L-Phenylalanine
Overview
Description
4-Cyano-L-Phenylalanine (4-Cl-Phe) is an organic compound that has been used in research applications for many years. It is a derivative of the amino acid phenylalanine and is known for its ability to act as a fluorescent probe for a variety of biochemical reactions. 4-Cl-Phe has become increasingly popular in recent years due to its unique properties and potential applications in a wide range of scientific research fields.
Scientific Research Applications
Spectroscopic Reporter
4-Cyano-L-Phenylalanine is used as a spectroscopic reporter . It has been genetically incorporated at different sites in the heme protein Caldanaerobacter subterraneus H-NOX to probe local hydration environments . This application is particularly useful in examining local environments in peptides and proteins in solution .
Probing Local Solvation Environments
The compound is effective in probing local solvation environments due to the sensitivity of the nitrile symmetric stretch frequency to local environment, especially hydrogen bonding interactions . This makes it a valuable tool in biochemical research.
Site-Specific Incorporation in Proteins
4-Cyano-L-Phenylalanine can be efficiently incorporated site-specifically into proteins utilizing the amber codon suppression methodology . This allows for precise control and manipulation of protein structures, which is crucial in many areas of biological research.
Intermediate in Organic Synthesis
This compound is used as an intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds and is a very important process in the development of new pharmaceuticals.
Pharmaceutical Applications
4-Cyano-L-Phenylalanine has applications in the pharmaceutical industry . As an intermediate, it can be used in the synthesis of various drugs.
Chemical Research
In chemical research, 4-Cyano-L-Phenylalanine is used due to its unique properties . Its cyano group makes it a versatile compound in chemical reactions, allowing for a wide range of research applications.
Mechanism of Action
- 4-Cyano-L-Phenylalanine is an unnatural amino acid (UAA) that can be genetically incorporated into proteins. In a specific study, it was incorporated into the heme protein Caldanaerobacter subterraneus H-NOX at three different sites (5, 36, and 78) to probe local hydration environments .
Target of Action
properties
IUPAC Name |
(2S)-2-amino-3-(4-cyanophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPUXXIFQQMKN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937335 | |
Record name | 4-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-L-Phenylalanine | |
CAS RN |
167479-78-9 | |
Record name | 4-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (L)-4-Cyanophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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